Product packaging for Myristyl Stearate(Cat. No.:CAS No. 17661-50-6)

Myristyl Stearate

Cat. No.: B094210
CAS No.: 17661-50-6
M. Wt: 480.8 g/mol
InChI Key: MHXBHWLGRWOABW-UHFFFAOYSA-N
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Description

Myristyl stearate (C32H64O2, CAS 17661-50-6) is a saturated wax ester composed of myristyl alcohol (C14:0) and stearic acid (C18:0). It has a molecular weight of 480.85 g/mol and is commonly used in cosmetics, pharmaceuticals, and lipid research due to its emollient properties and stability . Structurally, it is a linear ester with a melting point (Tm) of 323.3 K (50.15°C), as determined by differential scanning calorimetry (DSC) . Its high purity (>99%) and solid-state storage at room temperature make it a reliable standard in analytical chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B094210 Myristyl Stearate CAS No. 17661-50-6

Properties

IUPAC Name

tetradecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXBHWLGRWOABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066239
Record name Myristyl stearate
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Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, tetradecyl ester
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CAS No.

17661-50-6
Record name Myristyl stearate
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Record name Myristyl stearate
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Record name Myristyl stearate
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Record name Myristyl stearate
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Record name Tetradecyl stearate
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Preparation Methods

Acid-Catalyzed Esterification

The conventional method for synthesizing myristyl stearate involves a Fisher esterification reaction, where stearic acid and myristyl alcohol are heated in the presence of a mineral acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic acyl substitution, with water removed via azeotropic distillation to shift equilibrium toward ester formation. Typical conditions include:

  • Molar ratio : 1:1 to 1:3 (acid:alcohol) to compensate for the alcohol’s volatility.

  • Temperature : 110–150°C, maintained for 4–8 hours until conversion exceeds 95%.

  • Catalyst loading : 0.5–2 wt% relative to the acid.

A key limitation of this method is the need for high temperatures, which can degrade heat-sensitive components or induce side reactions like dehydration of the alcohol.

Enzymatic Esterification Using Lipases

Recent advances prioritize enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions. The EP0506159A1 patent details a scalable process where stearic acid and myristyl alcohol are mixed at a 1:3.5 molar ratio and reacted at 60–65°C in the presence of lipase supported on a hydrophobic carrier. Key advantages include:

  • Selectivity : Lipases avoid side reactions, yielding >99% pure ester.

  • Energy efficiency : Reactions occur at 60–80°C, reducing thermal degradation.

  • Reusability : Immobilized enzymes retain >90% activity after 10 cycles.

Table 1: Enzymatic Esterification Parameters and Outcomes

ParameterOptimal RangeConversion Efficiency
Temperature60–65°C70–80% (initial pass)
Molar ratio (alcohol:acid)3.5:197.5% (final yield)
Enzyme loading5–10 wt%85–90% retention
Reaction time6–8 hours95–97% purity

Data derived from EP0506159A1 and US7674472B2.

Optimization of Enzymatic Processes

Role of Pervaporation in Water Removal

A critical innovation in enzymatic synthesis is integrating pervaporation membranes to continuously remove water, a byproduct that inhibits lipase activity. In the EP0506159A1 protocol, the reaction mixture is circulated through a polyimide membrane at 80°C under 20 mbar vacuum, reducing water content from 3.2% to 0.15% and boosting conversion from 70% to 97.5%. This step enhances reaction kinetics and eliminates the need for solvent additives.

Solvent-Free Systems and Substrate Engineering

Modern methods avoid organic solvents by using excess myristyl alcohol as both a reactant and a reaction medium. The US7674472B2 patent highlights that agitation (e.g., magnetic stirring at 500 rpm) ensures homogeneous mixing of the viscous stearic acid and alcohol, preventing localized crystallization. Additionally, pre-heating the alcohol to 65°C before adding the acid improves miscibility and reduces reaction time by 30%.

Industrial-Scale Production Techniques

Multi-Stage Reactor Design

Large-scale production employs sequential reactors with intermediate dehydration stages. For example, a three-reactor system described in EP0506159A1 achieves 97.5% conversion through:

  • Primary reactor : Converts 70–80% of substrates at 65°C.

  • Pervaporation unit : Lowers water content to <0.5%.

  • Secondary and tertiary reactors : Drive conversion to >95% with catalyst recycling.

Table 2: Industrial Process Metrics

StageTemperaturePressureConversion
Primary reaction65°CAmbient70–80%
Pervaporation80°C20 mbarN/A
Secondary reaction65°CAmbient90–95%
Tertiary reaction65°CAmbient97.5%

Post-Reaction Purification

Crude this compound is purified via vacuum distillation (150–200°C at 5 mbar) to remove unreacted alcohol, followed by crystallization from n-hexane to isolate the ester in >99% purity. Analytical validation via gas chromatography (GC) ensures compliance with cosmetic-grade specifications.

Quality Control and Analytical Characterization

Purity Standards

Commercial this compound must meet:

  • Purity : ≥99% (by GC-FID).

  • Melting point : 49–51°C.

  • Acid value : <0.5 mg KOH/g.

Spectroscopic Validation

  • FT-IR : Peaks at 1,740 cm1^{-1} (ester C=O stretch) and 1,180 cm1^{-1} (C-O stretch) confirm ester bond formation.

  • 1^1H NMR : δ 4.05 ppm (triplet, –COOCH2_2–) and δ 0.88 ppm (triplet, terminal –CH3_3) verify alkyl chain integrity.

Applications and Regulatory Considerations

This compound is classified as safe for cosmetic use by the Cosmetic Ingredient Review (CIR) Panel, with no evidence of skin irritation or systemic toxicity at concentrations up to 5%. Its primary applications include:

  • Skin care : Enhances spreadability of sunscreens and moisturizers.

  • Pharmaceuticals : Serves as a tablet lubricant and drug delivery enhancer .

Chemical Reactions Analysis

Hydrolysis Reactions

Myristyl stearate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield stearic acid and myristyl alcohol:

Acid/Base Hydrolysis

  • Acidic (H⁺) : Slow cleavage at elevated temperatures .

  • Basic (OH⁻) : Saponification produces stearate salts .

Enzymatic Hydrolysis

  • Lipases : Hydrolyze ester bonds at physiological pH .

  • Applications : Drug delivery systems leveraging pH-dependent hydrolysis.

Kinetic Data :

  • Enzymatic hydrolysis rates depend on lipase source and substrate accessibility .

  • Industrial processes often use immobilized lipases for reusable catalysis .

Transesterification

This compound participates in alcoholysis or acidolysis reactions to form modified esters:

Methanolysis Example :
C32H64O2+CH3OHC17H35COOCH3+C14H29OH\text{C}_{32}\text{H}_{64}\text{O}_2+\text{CH}_3\text{OH}\rightarrow \text{C}_{17}\text{H}_{35}\text{COOCH}_3+\text{C}_{14}\text{H}_{29}\text{OH}

  • Catalyst : Basified polyacrylonitrile fibers (PANF) enable 95% conversion at 65°C .

  • Conditions : Methanol-to-ester molar ratios >100:1 for complete conversion .

Industrial Relevance :

  • Biodiesel production from triglycerides .

  • Synthesis of tailored emollients for cosmetics.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Primary Products : CO, CO₂, and fragmented hydrocarbons .

  • Mechanism : Radical chain reactions initiated by C–O bond cleavage .

Thermogravimetric Analysis (TGA) Data :

  • Onset decomposition: ~250°C .

  • Residual ash: <0.5% under inert atmospheres .

Oxidation Reactions

Though stable under ambient conditions, this compound can oxidize in the presence of strong oxidizers:

  • Products : Peroxides and carbonyl compounds .

  • Mitigation : Storage with antioxidants in airtight containers .

Comparative Reactivity with Analogous Esters

EsterHydrolysis Rate (Relative)Thermal Stability (°C)Preferred Catalysts
This compound1.0 (Baseline)250H₂SO₄, Lipase B
Cetyl Stearate0.8230NaOH, PPL lipase
Stearyl Stearate0.6260Sn-based catalysts

Scientific Research Applications

Applications in Cosmetics

Myristyl stearate is predominantly used in the cosmetic industry due to its emollient properties. It serves several functions:

  • Emollient : It helps to soften and smooth the skin by forming a protective barrier that reduces moisture loss.
  • Skin Conditioning Agent : Enhances the texture and feel of skin care products, providing a smooth application.
  • Film-forming Agent : Creates a thin layer on the skin that can enhance product performance in formulations like lipsticks and lotions .

Table 1: Cosmetic Applications

Application TypeDescription
EmollientSoftens skin and reduces moisture loss.
Skin ConditioningImproves texture and smoothness in formulations.
Film-formingProvides a protective layer in products like lipsticks and lotions.

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its potential as a penetration enhancer. It can improve the absorption of active ingredients through the skin barrier, making it valuable in transdermal drug delivery systems.

Case Study: Penetration Enhancement

A study demonstrated that this compound could significantly increase the permeability of estradiol across human epidermis in vitro. This finding indicates its potential utility in enhancing drug formulations aimed at transdermal delivery .

Food Industry Applications

While primarily noted for its cosmetic and pharmaceutical uses, this compound also finds applications as a food additive. It can act as an emulsifier or stabilizer in various food products.

Table 2: Food Industry Applications

Application TypeDescription
EmulsifierStabilizes mixtures of oil and water in food products.
StabilizerMaintains consistency and texture in processed foods.

Safety Profile

The safety of this compound has been evaluated extensively. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in cosmetics at concentrations typically employed. Studies indicate low acute oral toxicity and minimal irritation potential .

Mechanism of Action

The mechanism of action of FeAu compounds involves their interaction with molecular targets and pathways. For example, in cancer theranostics, FeAu nanoparticles conjugated with antibodies specific for matrix metalloproteinase-1 (MMP-1) target cancer cells. The magnetic properties of FeAu allow for magnetic field-induced hyperthermia, which elevates the temperature of the targeted cells, leading to their destruction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Myristyl stearate belongs to the wax ester family, which includes esters formed from fatty alcohols and fatty acids. Below is a comparison with structurally analogous compounds:

Compound Formula Molecular Weight (g/mol) Chain Length (Alcohol:Acid) Melting Point (Tm) Key Applications
This compound C32H64O2 480.85 C14:0/C18:0 323.3 K Cosmetics, lipid standards
Stearyl stearate C36H72O2 536.95 C18:0/C18:0 Higher than this compound* Human meibum models, lipid analysis
Lauryl stearate C30H60O2 452.78 C12:0/C18:0 Lower than this compound* Biomarker studies in pancreatitis
Myristyl myristate C28H56O2 424.74 C14:0/C14:0 ~315–318 K Comedogenic cosmetics
Ethylhexyl stearate C26H52O2 396.68 Branched C8/C18:0 Lower than this compound Spreading emollient in skincare

Analytical Differentiation

  • Gas-Liquid Chromatography-Ion Trap Mass Spectrometry (GLC-ITMS):
    this compound exhibits distinct ion abundances compared to other wax esters. For example, stearyl stearate (C18:0/C18:0) produces peaks 3–4 times more intense than cholesterol and 1–2 orders of magnitude higher than acyl glycerols .
  • Raman Spectroscopy: this compound can be distinguished from shorter-chain esters (e.g., lauryl laurate) and unsaturated analogs (e.g., myristyl linolenate) via C–C stretch bands in the 1200–1000 cm<sup>−1</sup> region .
  • DSC Analysis: this compound’s Tm is intermediate between shorter-chain esters (e.g., myristyl myristate) and longer-chain analogs (e.g., behenyl stearate) due to its C14:0/C18:0 structure .

Biological Activity

Myristyl stearate, a fatty ester derived from myristyl alcohol and stearic acid, is recognized for its diverse applications in cosmetics and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, skin penetration, and safety assessments, supported by data tables and case studies.

  • IUPAC Name : Tetradecyl octadecanoate
  • Molecular Formula : C32H64O2
  • Molecular Weight : 480.85 g/mol
  • Melting Point : 50 °C
  • Boiling Point : 479 °C
  • Purity : ≥99% .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that long-chain fatty alcohols, including myristyl alcohol (a precursor), can inhibit the growth of various bacterial strains. For instance, myristyl alcohol demonstrated a significant reduction in the growth of Streptococcus mutans, with a mean growth response of only 45% compared to untreated cultures after 4 hours . The proposed mechanism involves altering cell membrane permeability, which disrupts nutrient absorption and promotes the efflux of essential cellular components .

2. Skin Penetration and Irritation

This compound is commonly used in topical formulations due to its emollient properties. It acts as a skin penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum. In vitro studies have shown that myristyl esters can improve the permeability of certain drugs across human skin . However, it may cause minimal to mild skin irritation in some formulations .

Safety Assessments

The safety profile of this compound has been evaluated through various toxicological studies:

  • Acute Toxicity : In animal studies, this compound exhibited low toxicity when administered orally. No significant adverse effects were observed at high doses (up to 1000 mg/kg) .
  • Dermal Irritation : Clinical assessments have shown that this compound causes minimal irritation upon application .
  • Long-term Effects : Chronic exposure studies indicate that this compound does not accumulate in tissues or cause significant physiological changes .

Applications

This compound is utilized in various formulations due to its beneficial properties:

  • Cosmetics : As an emollient and emulsifier, it enhances the texture and application of creams and lotions.
  • Pharmaceuticals : It serves as a lubricant and dispersing agent in drug formulations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of myristyl alcohol (related compound) against Mycoplasma gallisepticum. Results showed a significant reduction in bacterial viability at concentrations as low as 64 µM, highlighting the potential of long-chain fatty alcohols in controlling microbial infections .

Case Study 2: Skin Penetration Enhancement

In a study assessing the penetration enhancement capabilities of myristyl esters, it was found that formulations containing these esters significantly increased the transport of estradiol across human epidermis compared to controls . This suggests potential applications in hormone replacement therapies.

Q & A

Q. What are the optimal conditions for synthesizing myristyl stearate in laboratory settings?

this compound is synthesized via esterification of stearic acid and myristyl alcohol, typically catalyzed by enzymes like Candida antarctica lipase. Key parameters include temperature (40–60°C), molar ratio of substrates (1:1 to 1:1.2), and reaction time (4–8 hours). Enzyme loading (5–10% w/w of substrates) and solvent selection (e.g., hexane or solvent-free systems) significantly influence yield. Post-synthesis purification involves recrystallization or column chromatography .

Q. Which analytical techniques are suitable for characterizing the thermal behavior of this compound?

Differential Scanning Calorimetry (DSC) is the primary method for analyzing thermal transitions. For this compound, "dry loading" (direct placement of solid samples) and "wet loading" (dissolved in solvent followed by evaporation) procedures yield sharp endothermic peaks. Dry loading avoids solvent interference, while wet loading ensures uniform sample distribution. Thermograms reveal melting points (~50.1°C) and phase transitions, with baseline stability critical for data interpretation .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Stability studies should evaluate:

  • pH compatibility : Test across pH 3–9 using buffered emulsions.
  • Surfactant interactions : Mix with anionic (e.g., sodium lauryl sulfate), cationic (e.g., cetrimonium chloride), and nonionic surfactants to observe phase separation or viscosity changes.
  • Thermal stability : Accelerated aging at 40–60°C for 4–12 weeks, monitoring melting point shifts via DSC .

Advanced Research Questions

Q. How can computational modeling elucidate structure-property relationships in this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) can predict physicochemical properties (e.g., melting point, solubility) based on the molecular structure (C32H64O2, InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3). Parameters like alkyl chain packing efficiency and ester group polarity correlate with emollient efficacy and thermal behavior .

Q. What strategies resolve contradictions in reported data on this compound's performance in cosmetic formulations?

Discrepancies in spreadability or emollient effects may arise from:

  • Formulation matrices : Test in controlled base creams (e.g., oil-in-water vs. water-in-oil emulsions).
  • Analytical variability : Standardize DSC protocols (e.g., heating rate: 5°C/min, nitrogen purge) and validate purity via HPLC (>99% by area).
  • Synergistic effects : Co-analyze with common additives (e.g., glyceryl stearate, dimethicone) to identify interactions .

Q. How can researchers design ecotoxicological studies to evaluate this compound's environmental impact?

  • Biodegradation assays : Use OECD 301 guidelines (e.g., closed bottle test) to measure degradation rates in aqueous systems.
  • Aquatic toxicity : Expose Daphnia magna or Chlorella vulgaris to 1–100 mg/L concentrations, monitoring mortality or growth inhibition.
  • Soil mobility : Assess adsorption coefficients (Kd) using batch equilibrium methods, noting its low water solubility and tendency to adsorb to organic matter .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl Stearate
Reactant of Route 2
Reactant of Route 2
Myristyl Stearate

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